molecular formula C11H10ClN5OS B3868417 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide CAS No. 5569-82-4

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B3868417
CAS No.: 5569-82-4
M. Wt: 295.75 g/mol
InChI Key: YUFBAEPBARRCAU-MKMNVTDBSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-carbohydrazide with 3-chlorobenzaldehyde under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is obtained after purification .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA synthesis. These actions lead to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorophenyl group enhances its antimicrobial and anticancer properties compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c12-8-3-1-2-7(4-8)6-14-15-9(18)5-10-16-17-11(13)19-10/h1-4,6H,5H2,(H2,13,17)(H,15,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFBAEPBARRCAU-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416962
Record name AC1NSWXG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5569-82-4
Record name AC1NSWXG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Reactant of Route 3
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Reactant of Route 6
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

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